(R)-4-Acetylmorpholine-3-carboxylic Acid: A Technical Dossier and Research Prospectus
(R)-4-Acetylmorpholine-3-carboxylic Acid: A Technical Dossier and Research Prospectus
An in-depth technical guide by a Senior Application Scientist
Abstract
(R)-4-Acetylmorpholine-3-carboxylic acid is a chiral, constrained, non-proteinogenic amino acid derivative with significant potential as a building block in medicinal chemistry and drug development. The morpholine scaffold is a well-established motif for improving the pharmacokinetic properties of drug candidates, while the N-acetyl and carboxylic acid functionalities offer key interaction points and metabolic stability.[1][2] Despite its promising structure, there is a notable absence of comprehensive experimental data for this specific compound in publicly available literature.[3] This guide serves as a technical dossier to consolidate the known structural information and to leverage data from its closest analogs to infer its physicochemical properties, reactivity, and stability. Furthermore, it operates as a research prospectus, outlining authoritative, field-proven protocols for its chemical synthesis, rigorous analytical characterization, and purification. This document is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows required to fully evaluate and utilize (R)-4-Acetylmorpholine-3-carboxylic acid in their research endeavors.
Introduction and Strategic Importance
The pursuit of novel molecular entities with optimized drug-like properties is a cornerstone of modern pharmaceutical research. Heterocyclic scaffolds are paramount in this endeavor, and the morpholine ring is particularly valued for its ability to enhance aqueous solubility and metabolic stability in parent compounds.[1] (R)-4-Acetylmorpholine-3-carboxylic acid integrates this beneficial scaffold with stereochemically defined functional groups crucial for molecular recognition and biological activity.
The molecule can be deconstructed into three key components, each contributing to its potential utility:
-
The (R)-Morpholine-3-carboxylic Acid Core: This provides a conformationally constrained amino acid structure. Such constraints are highly desirable in drug design as they can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.
-
The N-Acetyl Group: The acetylation of the morpholine nitrogen converts the secondary amine into a neutral, non-basic amide. This modification significantly impacts the molecule's overall charge state, lipophilicity, and hydrogen bonding capabilities, while often improving metabolic stability compared to the parent amine.
-
The Carboxylic Acid Moiety: This functional group is a versatile handle for synthesis and a critical pharmacophoric element present in approximately 25% of all commercialized pharmaceuticals.[2] It can act as a hydrogen bond donor and acceptor and is typically ionized at physiological pH, influencing solubility and interactions with biological targets.[2]
This guide aims to bridge the current information gap by providing a robust framework for the synthesis and comprehensive characterization of this high-potential building block.
Molecular Structure and Identification
The fundamental identity of (R)-4-Acetylmorpholine-3-carboxylic acid is established through its unique structural and chemical identifiers.
Caption: Molecular structure of (R)-4-Acetylmorpholine-3-carboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁NO₄ | [3] |
| Molecular Weight | 173.17 g/mol | [3] |
| Monoisotopic Mass | 173.0688 Da | [3] |
| CAS Number | Not assigned | N/A |
| SMILES | CC(=O)N1CCOCC1C(=O)O | [3] |
| InChIKey | RAWHLVROQDNZFY-UHFFFAOYSA-N |[3] |
Physicochemical Properties (Inferred and Predicted)
Direct experimental data for (R)-4-Acetylmorpholine-3-carboxylic acid is not available. However, by examining its close structural analogs, we can establish a reliable profile of expected properties. The most relevant analog is the N-Boc protected version, which shares the same core structure but differs in the N-acyl group.
Table 2: Physicochemical Property Profile (Experimental and Predicted)
| Property | Expected Value/State | Rationale & Supporting Data |
|---|---|---|
| Appearance | White to off-white solid | Analogs like (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid are white powders.[4] |
| Melting Point | ~165-175 °C | The related (3S)-N-Boc analog melts at 169-173 °C.[4] The acetyl group may slightly alter crystal packing, but a similar range is expected. |
| Solubility | Soluble in water, methanol, DMSO. Poorly soluble in non-polar solvents like hexanes. | The presence of the carboxylic acid and the polar morpholine ether oxygen suggest good solubility in polar protic solvents. |
| XlogP (Predicted) | -1.0 | This predicted value indicates a high degree of hydrophilicity, consistent with the molecular structure.[3] |
| pKa | ~3.5 - 4.5 | The carboxylic acid pKa is expected to be in the typical range for α-amino acid derivatives. |
| Stability | Stable under normal laboratory conditions. | N-acylated morpholines are generally stable.[4][5] Avoid strong oxidizing agents, strong acids, and strong bases which may cause hydrolysis.[5] |
Proposed Synthetic Pathway
A robust and efficient synthesis of the target compound can be logically derived from commercially available starting materials. The most direct approach involves the standard N-acetylation of (R)-morpholine-3-carboxylic acid. This method is well-established for acylating amines and is expected to proceed with high yield.
Causality Behind Experimental Choices:
-
Starting Material: (R)-Morpholine-3-carboxylic acid hydrochloride is a commercially available, enantiomerically pure precursor, providing the chiral core directly.[1]
-
Acetylation Reagent: Acetic anhydride is chosen as it is an effective, inexpensive, and readily available acetylating agent. The byproduct, acetic acid, is easily removed during workup.
-
Base: A mild organic base like triethylamine (TEA) is used to neutralize the HCl from the starting material and the acetic acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent such as Dichloromethane (DCM) is selected for its ability to dissolve the reactants while not participating in the reaction.
Caption: Proposed synthetic route via N-acetylation.
Experimental Protocol: N-Acetylation
-
Reaction Setup: To a round-bottom flask charged with (R)-Morpholine-3-carboxylic acid hydrochloride (1.0 eq), add dichloromethane (DCM, ~10 mL per gram of starting material).
-
Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension.
-
Acetylation: Add acetic anhydride (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with water and acidify to pH ~2-3 with 1M HCl. Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure target compound.
Proposed Analytical and Spectroscopic Characterization Workflow
A self-validating system of orthogonal analytical techniques is required to unequivocally confirm the identity, purity, and structure of the synthesized compound.
Caption: A comprehensive analytical workflow for structural validation.
5.1 Chromatographic Purity Assessment (UHPLC) A standard reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) method is the primary choice for assessing purity.[6]
-
Column: C18 stationary phase (e.g., Kinetex C18, 2.6µm, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes.
-
Detection: Diode Array Detector (DAD) monitoring at 210 nm.
-
Acceptance Criterion: Purity ≥ 95% area normalization for use in biological assays or as a synthetic building block.
5.2 Spectroscopic Structural Confirmation
5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the definitive structural fingerprint of the molecule.[7][8]
-
¹H NMR (400 MHz, DMSO-d₆):
-
~12.0-13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton.
-
~4.5-4.8 ppm (m, 1H): The α-proton at the C3 position, adjacent to the carboxylic acid.
-
~3.5-4.2 ppm (m, 4H): A complex multiplet region for the four protons of the morpholine ring (C2, C5, C6 positions).
-
~2.0-2.2 ppm (s, 3H): A sharp singlet for the three protons of the N-acetyl methyl group.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
~170-175 ppm: Carbonyl carbon of the carboxylic acid.
-
~168-170 ppm: Carbonyl carbon of the N-acetyl amide group.[9]
-
~65-75 ppm: The two carbons adjacent to the morpholine oxygen (C2, C5).
-
~50-55 ppm: The α-carbon at the C3 position.
-
~40-45 ppm: The carbon at the C6 position.
-
~20-22 ppm: The methyl carbon of the N-acetyl group.[9]
-
5.2.2 Infrared (IR) Spectroscopy IR spectroscopy will confirm the presence of key functional groups.[7]
-
~2500-3300 cm⁻¹ (broad): Characteristic O-H stretching of the carboxylic acid.
-
~1700-1730 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1630-1660 cm⁻¹ (strong): C=O stretching of the tertiary amide (Amide I band).
-
~1080-1150 cm⁻¹ (strong): C-O-C stretching of the morpholine ether linkage.
5.2.3 High-Resolution Mass Spectrometry (HRMS) HRMS provides the exact mass, confirming the elemental composition.[3]
-
Expected [M+H]⁺: 174.0761 m/z
-
Expected [M-H]⁻: 172.0615 m/z
-
Key Fragmentation: Expect to see a prominent acylium ion resulting from the cleavage of the C-N bond within the amide.[9]
Potential Applications in Drug Discovery
The unique combination of a constrained chiral scaffold, a carboxylic acid handle, and a metabolically stable amide makes (R)-4-Acetylmorpholine-3-carboxylic acid a valuable building block for several applications:
-
Peptide Mimetics: Incorporation into peptide chains as a constrained, non-natural amino acid to enforce specific secondary structures (e.g., turns) and improve resistance to proteases.
-
Chiral Scaffolding: The carboxylic acid can be used as a synthetic anchor point to build more complex molecules, with the morpholine ring providing a defined three-dimensional vector for substituents. This is valuable in the synthesis of inhibitors targeting enzyme active sites.[10]
-
Fragment-Based Lead Discovery (FBLD): Its low molecular weight, high polarity (predicted XlogP of -1.0), and defined hydrogen bonding groups make it an ideal candidate for fragment screening libraries.[3]
-
Bioisosteric Replacement: The entire molecule can serve as a bioisostere for other cyclic or acyclic amino acid motifs in known active compounds to modulate properties like solubility, cell permeability, and target affinity.[11]
Conclusion
(R)-4-Acetylmorpholine-3-carboxylic acid represents a molecule of high strategic value for modern drug discovery that is currently under-characterized in the scientific literature. This technical guide has systematically addressed this gap by inferring its chemical properties from closely related, well-documented analogs and providing a comprehensive, authoritative plan for its synthesis and rigorous characterization. The detailed protocols for synthesis, purification, and multi-technique spectroscopic analysis provide a clear and actionable pathway for researchers to produce and validate this compound. Its potential applications as a chiral building block, peptide mimetic, and FBLD fragment underscore its importance. By following the workflows outlined herein, research and development teams can confidently incorporate this promising scaffold into their discovery programs, accelerating the development of novel therapeutics.
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